diethylammonium cation structure and properties
diethylammonium cation structure and properties
An In-depth Technical Guide to the Diethylammonium Cation: Structure, Properties, and Experimental Considerations
Introduction
The diethylammonium cation, with the chemical formula (C₂H₅)₂NH₂⁺, is the conjugate acid of the secondary amine diethylamine.[1][2] It is a fundamental structure in organic chemistry, frequently encountered as the cationic component of various salts. These salts are notable for their applications as catalysts, precursors in organic synthesis, and as counterions in the formulation of active pharmaceutical ingredients (APIs).[3][4][5] For researchers in drug development and materials science, a thorough understanding of the diethylammonium cation's structural characteristics and physicochemical properties is essential for predicting its behavior in different chemical environments and for designing novel molecular entities.
This technical guide provides a comprehensive overview of the diethylammonium cation, focusing on its structure, properties, synthesis, and characterization. All quantitative data are summarized in tables for clarity, and key experimental protocols are detailed.
Chemical Structure and Geometry
The diethylammonium cation is formed by the protonation of the nitrogen atom of diethylamine.[1] The central nitrogen atom is bonded to two ethyl groups and two hydrogen atoms.
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Molecular Formula: C₄H₁₂N⁺[1]
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IUPAC Name: Diethylazanium[1] or N-ethylethanamine;hydrochloride (for the chloride salt).[6]
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Synonyms: Diethylammonium, N-ethylethanaminium.[1]
The nitrogen atom in the diethylammonium cation has four single bonds and no lone pairs of electrons. According to the Valence Shell Electron Pair Repulsion (VSEPR) theory, the electron pairs arrange themselves to minimize repulsion, resulting in a tetrahedral geometry around the nitrogen atom.[7] The H-N-H and C-N-C bond angles are expected to be close to the ideal tetrahedral angle of 109.5°.
Table 1: General and Computed Properties of the Diethylammonium Cation
| Property | Value | Source |
| Molecular Formula | C₄H₁₂N⁺ | [1] |
| Molecular Weight | 74.14 g/mol | [1] |
| Exact Mass | 74.096974387 Da | [1] |
| IUPAC Name | diethylazanium | [1] |
| InChI Key | HPNMFZURTQLUMO-UHFFFAOYSA-N | [2] |
Physicochemical Properties
The properties of the diethylammonium cation are typically studied in the context of its salts, most commonly diethylammonium chloride and diethylammonium nitrate. These salts are generally white crystalline solids that are soluble in polar solvents.[3]
Table 2: Physicochemical Properties of Diethylammonium Salts
| Property | Diethylammonium Chloride | Diethylammonium Nitrate |
| CAS Number | 660-68-4[8] | 27096-30-6 |
| Appearance | White crystalline solid[3] | Colorless solid, usually in crystalline form[9] |
| Melting Point (°C) | 227-230[10], 231.8[8] | Data not available |
| Boiling Point (°C) | 320-330[10] | Decomposes at high temperatures[9] |
| Solubility | Soluble in water (510 g/L), ethanol, chloroform[8][11] | Soluble in water and organic solvents[9] |
| Insoluble in ether[10][11] | ||
| pH (10 g/L in H₂O at 20 °C) | 4.5 - 6.5[8][10][12] | Alkaline[9] |
| Vapor Pressure (at 20 °C) | <0.00001 hPa[8] | Data not available |
| Density (at 20.1 °C) | 1.07 g/cm³[8] | Data not available |
Acid-Base Properties
The most critical property of the diethylammonium cation is its acidity, which is inversely related to the basicity of its parent amine, diethylamine. The equilibrium between diethylamine and the diethylammonium cation is fundamental to its role as a pH buffer and in acid-base catalysis. The pKa of the conjugate acid is a direct measure of the amine's basicity; a higher pKa for the ammonium ion indicates a stronger base.[13]
Table 3: Acid-Base Dissociation Constants
| Species | Constant | Value (at 25 °C) | Source |
| Diethylammonium ion | pKa | 10.98[13][14][15], 11.0[16] | [13][16] |
| Diethylammonium ion | Ka | Approximately 1.43 × 10⁻¹¹[17] | [17] |
| Diethylamine | pKb | Approximately 3.02[14][15], 3.15[17] | [14][17] |
Spectroscopic Data
Spectroscopic methods are crucial for the identification and structural elucidation of diethylammonium salts.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The spectrum of the diethylammonium cation typically shows a triplet corresponding to the methyl (-CH₃) protons, a quartet for the methylene (-CH₂) protons due to spin-spin coupling with the methyl protons, and a broad signal for the ammonium (N-H) protons. The chemical shifts and coupling patterns are characteristic of the ethyl groups attached to the nitrogen.[18]
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¹³C NMR : The spectrum will display two distinct signals for the two non-equivalent carbon atoms: one for the methyl carbon and one for the methylene carbon.[1][19][20]
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Infrared (IR) Spectroscopy : The IR spectrum of a diethylammonium salt is characterized by strong, broad absorption bands in the range of 3000-3300 cm⁻¹ corresponding to the N-H stretching vibrations of the ammonium group. C-H stretching vibrations of the ethyl groups are observed in the 2800-3000 cm⁻¹ region.
Experimental Protocols
Synthesis of Diethylammonium Chloride
This protocol describes a general method for the synthesis of diethylammonium chloride from diethylamine and hydrochloric acid.[3][21]
Materials:
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Diethylamine ((C₂H₅)₂NH)
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Concentrated Hydrochloric Acid (HCl)
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Ethanol (or other suitable solvent)
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Round-bottomed flask
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Magnetic stirrer
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Rotary evaporator
Procedure:
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In a round-bottomed flask, dissolve a known molar amount of diethylamine in a minimal amount of ethanol.
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Cool the flask in an ice bath.
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While stirring, slowly add an equimolar amount of concentrated hydrochloric acid dropwise. This reaction is exothermic. The formation of a white precipitate may be observed.
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After the addition is complete, allow the mixture to stir for an additional 1-2 hours at room temperature to ensure the reaction goes to completion.
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Remove the solvent using a rotary evaporator.
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The resulting solid is diethylammonium chloride. It can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.
-
Dry the purified crystals under vacuum to obtain the final product.
Characterization of Diethylammonium Salts
a) Melting Point Determination:
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Place a small amount of the dried crystalline salt into a capillary tube.
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Use a calibrated melting point apparatus to determine the temperature range over which the solid melts.
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Compare the observed melting point to the literature value to assess purity.[8][10]
b) NMR Spectroscopy:
-
Dissolve a small sample (5-10 mg) of the salt in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
Analyze the chemical shifts, integration, and coupling patterns to confirm the presence of the diethylammonium cation structure.[1][18]
c) Infrared (IR) Spectroscopy:
-
Prepare a sample of the salt as a KBr pellet or a nujol mull.
-
Record the IR spectrum using an FTIR spectrometer.
-
Identify the characteristic absorption bands for N-H and C-H stretching vibrations to confirm the functional groups present in the cation.
Visualizations: Logical and Experimental Workflows
The following diagrams illustrate the chemical equilibrium and a typical experimental workflow involving the diethylammonium cation.
Caption: Acid-base equilibrium showing the formation of the diethylammonium cation.
Caption: Experimental workflow for the synthesis and characterization of a diethylammonium salt.
References
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- 14. Solved 11. The pKa of diethylammonium ion is 10.98. What is | Chegg.com [chegg.com]
- 15. Solved The pKa of diethylammonium ion is 10.98. What is the | Chegg.com [chegg.com]
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- 17. brainly.com [brainly.com]
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